molecular formula C7H14O3 B1406200 4-Methoxy-3,3-dimethylbutanoic acid CAS No. 861592-92-9

4-Methoxy-3,3-dimethylbutanoic acid

Cat. No. B1406200
CAS RN: 861592-92-9
M. Wt: 146.18 g/mol
InChI Key: KWXQKCVHMRCPOJ-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylbutanoic acid is a chemical compound with the molecular formula C7H14O3 . It is used as an intermediate in the synthesis of medicines and agricultural chemicals .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3,3-dimethylbutanoic acid is represented by the InChI code 1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9) and the corresponding InChI key is KWXQKCVHMRCPOJ-UHFFFAOYSA-N . The molecular weight of this compound is 146.19 .

Scientific Research Applications

Pharmacology

In pharmacology, 4-Methoxy-3,3-dimethylbutanoic acid is explored for its potential role in the synthesis of synthetic cannabinoids . These compounds are significant for understanding the pharmacokinetics and pharmacodynamics of new psychoactive substances. The acid serves as a precursor in the synthesis of compounds that interact with cannabinoid receptors, which are crucial for assessing the toxicological profiles of these substances .

Chemical Synthesis

4-Methoxy-3,3-dimethylbutanoic acid: is used as a building block in chemical synthesis. It can be employed in the preparation of complex organic molecules due to its reactive carboxylic acid group, which can undergo various chemical reactions to form esters, amides, and other derivatives .

Biochemistry

In biochemistry, this compound could be used as a standard or reference in metabolic studies due to its unique structure. It may also serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate enzyme mechanisms or pathways .

Environmental Science

The environmental impact of 4-Methoxy-3,3-dimethylbutanoic acid and its derivatives, particularly in relation to synthetic cannabinoid metabolites, is of interest. Studies may focus on its degradation products, their persistence in the environment, and potential toxicity to aquatic life .

Analytical Chemistry

In analytical chemistry, 4-Methoxy-3,3-dimethylbutanoic acid can be used as a calibration standard in chromatographic analyses. Its well-defined structure and properties make it suitable for use in validating analytical methods, such as HPLC or GC-MS, ensuring accurate and reliable results .

properties

IUPAC Name

4-methoxy-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXQKCVHMRCPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,3-dimethylbutanoic acid

CAS RN

861592-92-9
Record name 4-methoxy-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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